Spiro[4.6]undecan-1-one
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Overview
Description
Spiro[4.6]undecan-1-one: is a spirocyclic ketone with the molecular formula C₁₁H₁₈O It is characterized by a unique spiro structure, where two rings are connected through a single carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[4.6]undecan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with a suitable alkylating agent to form the spirocyclic structure. The reaction conditions often include the use of strong bases and solvents like tetrahydrofuran (THF) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Spiro[4.6]undecan-1-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The spirocyclic structure allows for substitution reactions at various positions on the rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
Spiro[4.6]undecan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in understanding spirocyclic systems in biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of new materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which Spiro[4.6]undecan-1-one exerts its effects is primarily through its interactions with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity. The pathways involved often include modulation of enzyme activity or receptor binding, leading to changes in cellular processes.
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiro[4.5]decane: A smaller spirocyclic compound with one fewer carbon in the ring system.
Properties
IUPAC Name |
spiro[4.6]undecan-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c12-10-6-5-9-11(10)7-3-1-2-4-8-11/h1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDCOQCEMZFITD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2(CC1)CCCC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10545295 |
Source
|
Record name | Spiro[4.6]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106185-60-8 |
Source
|
Record name | Spiro[4.6]undecan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10545295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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